RU 24969 hemisuccinate

Radioligand Binding 5-HT1B Receptor 5-HT1A Receptor

Procure RU 24969 hemisuccinate for validated, mixed 5-HT1A/1B receptor activation. This tool's unique dual profile (Ki: 5-HT1B 0.38 nM, 5-HT1A 2.5 nM) elicits synergistic behavioral effects not achievable with single-receptor agonists, making it essential for deconvolving serotonergic circuits. Ideal for locomotion and microdialysis studies.

Molecular Formula C32H38N4O6
Molecular Weight 574.7 g/mol
CAS No. 66611-27-6
Cat. No. B1663675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU 24969 hemisuccinate
CAS66611-27-6
Synonyms5-Methoxy-3-(1,2,5,6-tetrahydro-4-pyridinyl)-1H-indole hemisuccinate
Molecular FormulaC32H38N4O6
Molecular Weight574.7 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O
InChIInChI=1S/2C14H16N2O.C4H6O4/c2*1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;5-3(6)1-2-4(7)8/h2*2-4,8-9,15-16H,5-7H2,1H3;1-2H2,(H,5,6)(H,7,8)
InChIKeyBNYJLRQAWCQJOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RU 24969 Hemisuccinate (CAS 66611-27-6): A Dual 5-HT1A/1B Serotonin Receptor Agonist for Neuroscience Research


RU 24969 hemisuccinate (butanedioic acid; bis(5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole), CAS 66611-27-6) is a synthetic indole derivative that functions as a potent and preferential agonist at serotonin 5-HT1B receptors, with substantial secondary affinity for 5-HT1A receptors. It exhibits a binding affinity (Ki) of 0.38 nM for 5-HT1B and 2.5 nM for 5-HT1A, with minimal affinity for other central receptor sites . The compound is centrally active following systemic administration and is widely employed as a pharmacological tool to dissect the roles of 5-HT1 receptor subtypes in neurobehavioral and neurochemical studies [1].

Why Generic 5-HT1 Agonists Cannot Substitute for RU 24969 Hemisuccinate in Mechanistic Neuroscience Research


While multiple serotonergic agonists target 5-HT1 receptors, direct substitution of RU 24969 with other in-class compounds is scientifically invalid due to critical differences in receptor selectivity profiles, functional potency, and resultant behavioral outcomes. Unlike selective 5-HT1B agonists (e.g., CP-93,129, anpirtoline), RU 24969 possesses a unique dual 5-HT1A/1B profile that elicits synergistic behavioral effects not achievable with single-receptor activation [1]. Conversely, clinically used antimigraine agents like sumatriptan exhibit markedly lower functional potency at the rodent 5-HT1B receptor, limiting their utility as preclinical comparators [2]. Furthermore, the partial agonist character of RU 24969 at certain endpoints distinguishes it from full agonists [3]. These pharmacological distinctions underscore why experimental outcomes obtained with RU 24969 cannot be extrapolated to alternative 5-HT1 ligands, necessitating its specific procurement for studies requiring a validated, mixed 5-HT1A/1B agonist tool.

RU 24969 Hemisuccinate (CAS 66611-27-6): Quantitative Differentiation Data for Scientific Selection


Receptor Binding Affinity: Subnanomolar 5-HT1B Potency and Defined 5-HT1A Affinity Ratio

RU 24969 demonstrates preferential, high-affinity binding to the 5-HT1B receptor (Ki = 0.38 nM) alongside significant affinity for the 5-HT1A receptor (Ki = 2.5 nM). This yields a 5-HT1B:5-HT1A selectivity ratio of approximately 6.6-fold . In contrast, the antimigraine agent sumatriptan exhibits a reversed selectivity profile with lower absolute affinity, showing Ki values of 17 nM for 5-HT1D, 27 nM for 5-HT1B, and 100 nM for 5-HT1A .

Radioligand Binding 5-HT1B Receptor 5-HT1A Receptor Selectivity Profile

Functional Potency in Cellular Assays: Superior Efficacy Compared to Sumatriptan and CP-93,129

In a functional assay measuring inhibition of forskolin-stimulated cAMP production in CHO cells endogenously expressing 5-HT1B receptors, RU 24969 (p[A50] = 9.09 ± 0.17) displayed the highest potency among tested agonists, exceeding that of 5-carboxamidotryptamine (8.86 ± 0.20), 5-HT (8.07 ± 0.05), the selective 5-HT1B agonist CP-93,129 (7.74 ± 0.10), and sumatriptan (5.93 ± 0.04) [1].

Functional Assay cAMP Inhibition CHO Cells 5-HT1B Receptor

Behavioral Pharmacology Differentiation: Synergistic 5-HT1A/1B Activation Required for Characteristic Behavioral Syndrome

Direct comparative analysis of RU 24969 and the more selective 5-HT1B agonist anpirtoline revealed qualitatively distinct behavioral profiles. RU 24969 (1.25-10 mg/kg s.c.) induced a characteristic syndrome consisting of flat body posture and cage perimeter circling, whereas anpirtoline (1.25-5.0 mg/kg s.c.) produced increased ambulation with a distinct hopping motion [1]. The RU 24969-induced behavioral syndrome was attenuated by both the selective 5-HT1A antagonist WAY100635 and the 5-HT1B/D antagonist GR127935, while anpirtoline's effects were blocked only by GR127935 and remained largely unaffected by WAY100635 [1]. Coadministration of the selective 5-HT1A agonist 8-OH-DPAT with anpirtoline recapitulated the full RU 24969 behavioral syndrome, confirming a synergistic requirement for dual 5-HT1A/1B activation [1].

Behavioral Pharmacology Locomotor Activity 5-HT1A Receptor 5-HT1B Receptor Drug Discrimination

In Vivo Efficacy in Rodent Models: Robust Hyperlocomotion and Adipsia with Defined Receptor Mediation

RU 24969 dose-dependently induces two distinct behavioral responses in rats: adipsia (decreased water consumption) and hyperlocomotion (increased forward locomotion). At doses of 0.03-3.0 mg/kg s.c., RU 24969 significantly reduced water intake in water-deprived rats, an effect attenuated specifically by the 5-HT1B/1D antagonist GR 127935 (3.0 mg/kg) but not by the 5-HT1A antagonist WAY 100635 (1.0 mg/kg) [1]. In contrast, RU 24969 (0.3-3.0 mg/kg s.c.) produced dose-dependent hyperlocomotion that was blocked by WAY 100635 (1.0 mg/kg) but remained unaffected by GR 127935 (3.0 mg/kg) [1]. This pharmacological dissection demonstrates that RU 24969-induced adipsia is mediated by 5-HT1B mechanisms, while hyperlocomotion is driven by 5-HT1A activation [1].

In Vivo Pharmacology Hyperlocomotion Adipsia Receptor Antagonism

Comparative Neurochemical Effects in Vivo: Differential Modulation of 5-HT Release Relative to CP-93,129

Using in vivo microdialysis in anesthetized rat hippocampus, RU 24969 (0.1-1 μM) produced a biphasic effect on extracellular 5-HT levels in the absence of a reuptake inhibitor, inducing either a decrease or an increase followed by a decrease in 5-HT output [1]. In the presence of the 5-HT reuptake blocker citalopram (1 μM), RU 24969 (1 μM) produced a monotonic decrease in 5-HT release [1]. In contrast, the more selective 5-HT1B agonist CP-93,129 (3-10 μM) elicited a concentration-dependent, monotonic suppression of 5-HT output regardless of citalopram presence, and lacked 5-HT reuptake blocking properties [1].

Microdialysis 5-HT Release Autoreceptor Hippocampus

Recommended Research Applications for RU 24969 Hemisuccinate (CAS 66611-27-6) Based on Quantitative Evidence


Dissecting 5-HT1A vs. 5-HT1B Contributions to Complex Behaviors

Utilize RU 24969 in combination with subtype-selective antagonists (e.g., WAY 100635 for 5-HT1A, GR 127935 for 5-HT1B) to deconvolve the receptor-specific components of serotonergic behaviors such as locomotion, fluid intake, and anxiety-like responses [1]. The compound's well-characterized in vivo pharmacology allows for clear interpretation of which receptor subtype mediates each behavioral endpoint [1].

Investigating Synergistic 5-HT1A/1B Signaling in Neurobiological Processes

Employ RU 24969 to study the functional consequences of simultaneous 5-HT1A and 5-HT1B receptor activation, a phenomenon not observed with single-receptor agonists [2]. This is particularly relevant for modeling endogenous serotonergic tone in circuits where both receptor subtypes are co-expressed and functionally coupled [2].

Validating Preclinical Rodent Models of Serotonergic Function

Use RU 24969 as a positive control or pharmacological challenge agent in rodent behavioral assays due to its robust and reproducible induction of hyperlocomotion and adipsia [1]. Its high functional potency at rodent 5-HT1B receptors (p[A50] = 9.09) ensures reliable target engagement compared to alternatives like sumatriptan (p[A50] = 5.93) [3].

Studying Autoregulation of 5-HT Release via In Vivo Microdialysis

Apply RU 24969 in microdialysis experiments to examine the complex interplay between 5-HT1B autoreceptor activation and potential 5-HT reuptake inhibition, a profile that distinguishes it from more selective 5-HT1B agonists like CP-93,129 [4].

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